molecular formula C16H10ClN3O5 B2813127 3-(4-Chloro-3-nitrobenzamido)benzofuran-2-carboxamide CAS No. 898373-42-7

3-(4-Chloro-3-nitrobenzamido)benzofuran-2-carboxamide

Cat. No. B2813127
M. Wt: 359.72
InChI Key: CRQASXAAIDEXMQ-UHFFFAOYSA-N
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Description

The compound “3-(4-Chloro-3-nitrobenzamido)benzofuran-2-carboxamide” is a benzofuran derivative. Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. Methods for the synthesis of 3-nitrobenzofurans and their polycondensed derivatives, which are valuable substrates for the dearomatization of the furan ring, have been summarized . The main attention is paid to the electrophilic nitration of 3-unsubstituted benzofurans .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse. For instance, a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones provides benzofuran derivatives in moderate yields . Another example is the reaction of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones, which provides methyl-substituted benzofuran rings in good yields .

Scientific Research Applications

Novel Cyclohexene and Benzamide Derivatives from Marine-Associated Streptomyces sp. ZZ502

Research on cyclohexene and benzamide derivatives from marine Streptomyces sp. ZZ502 discovered compounds similar to 3-(4-Chloro-3-nitrobenzamido)benzofuran-2-carboxamide. These compounds did not show activity in inhibiting glioma cells or growth of various bacterial strains (Zhang et al., 2018).

Functional 1,3-Benzodioxoles Responding to Local Transformation in Chemo-Reactive Pendant Groups

Functional 1,3-benzodioxoles, like 3-(4-Chloro-3-nitrobenzamido)benzofuran-2-carboxamide, were synthesized and studied for their fluorescent response to transformations in chemo-reactive pendant groups. They were non-fluorescent but produced fluorescent products in various chemical reactions (Nishida et al., 2005).

Synthesis and Characterization of Nitro-N-Benzamide Derivatives

A study on the synthesis and characterization of nitro-N-benzamide derivatives, closely related to 3-(4-Chloro-3-nitrobenzamido)benzofuran-2-carboxamide, explored their crystal structure. This study contributes to understanding the molecular structure and potential applications of such compounds (Saeed et al., 2010).

Decomposition of Benzoylthioureas into Benzamides

Research on the decomposition of benzoylthioureas into benzamides under specific conditions highlights the chemical versatility and potential applications of benzamide derivatives in various chemical reactions and syntheses (Nahakpam et al., 2015).

Photocatalytic Degradation of Benzamide Derivatives

A study on the photocatalytic degradation of propyzamide, a benzamide derivative, using titanium dioxide-loaded adsorbents, demonstrated the potential environmental applications of such compounds in water treatment and pollution control (Torimoto et al., 1996).

Synthesis of Cinitapride Related Benzimidazole Derivatives

The synthesis of new benzimidazole derivatives related to benzamides like 3-(4-Chloro-3-nitrobenzamido)benzofuran-2-carboxamide was explored for their potential as prokinetic agents, indicating the pharmaceutical applications of such compounds (Srinivasulu et al., 2005).

Crystal Engineering with Hydrogen and Halogen Bonds

Research on crystal engineering using benzamide structures like 3-(4-Chloro-3-nitrobenzamido)benzofuran-2-carboxamide explored the formation of molecular tapes and interactions in crystal structures, providing insights into materials science and molecular design (Saha et al., 2005).

Electrochemical Behaviors of Benzoxazole Compounds

The electrochemical behavior of benzoxazole compounds related to 3-(4-Chloro-3-nitrobenzamido)benzofuran-2-carboxamide was studied, indicating potential applications in electrochemistry and analytical chemistry (Zeybek et al., 2009).

Formation of N-(Hydroxymethyl)benzamide Derivatives

The study of the formation of N-(hydroxymethyl)benzamide derivatives in water and their equilibrium constants provides insights into the chemical behavior of benzamide compounds in aqueous solutions, relevant for pharmaceutical and chemical synthesis applications (Ankem et al., 2008).

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, future research could focus on exploring new areas to improve human health and reduce suffering .

properties

IUPAC Name

3-[(4-chloro-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O5/c17-10-6-5-8(7-11(10)20(23)24)16(22)19-13-9-3-1-2-4-12(9)25-14(13)15(18)21/h1-7H,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQASXAAIDEXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-3-nitrobenzamido)benzofuran-2-carboxamide

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